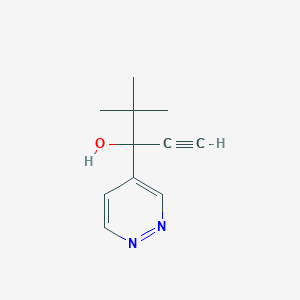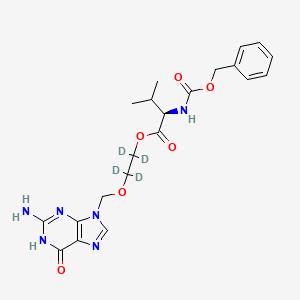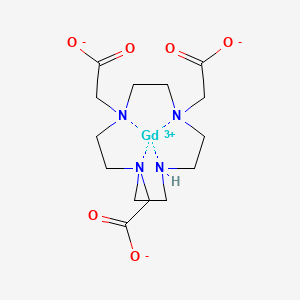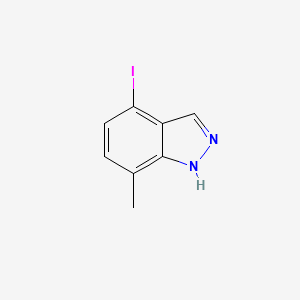
4-iodo-7-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-7-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-iodoaniline with methylhydrazine in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires heating and may involve solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Another method involves the use of transition metal-catalyzed reactions. For example, a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and a methyl-substituted pyrazole derivative can yield this compound. This method often requires the presence of a base, such as potassium carbonate, and a ligand to stabilize the palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-iodo-7-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methyl group on the indazole ring can be oxidized to form a carboxylic acid or an aldehyde. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMSO or ethanol; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed
Substitution: Formation of azido, cyano, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroindazole derivatives.
Scientific Research Applications
4-iodo-7-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, or antimicrobial activities.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be employed as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-iodo-7-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1H-indazole: Lacks the methyl group at the 7-position, which may affect its reactivity and biological activity.
7-methyl-1H-indazole: Lacks the iodine atom at the 4-position, which may influence its chemical properties and applications.
4-bromo-7-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological effects.
Uniqueness
4-iodo-7-methyl-1H-indazole is unique due to the presence of both iodine and a methyl group on the indazole ring. This combination of substituents can influence its chemical reactivity, making it a valuable compound for various synthetic and research applications. The iodine atom can participate in halogen bonding, while the methyl group can affect the compound’s steric and electronic properties.
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-iodo-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
InChI Key |
HCBSFRFJGBBVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
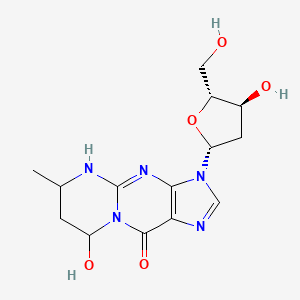
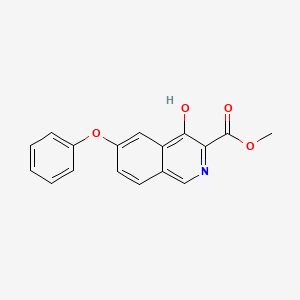
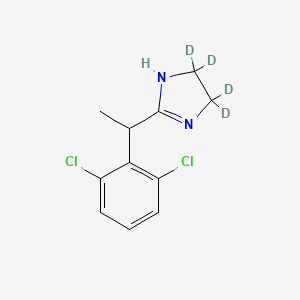
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
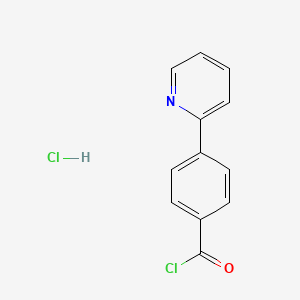
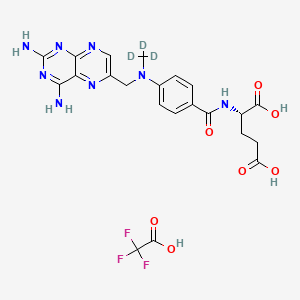
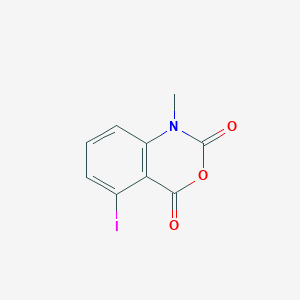
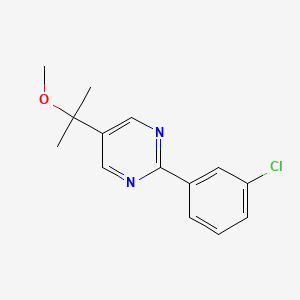

![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
